tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate
Overview
Description
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate is a synthetic chemical compound known for its applications in medicinal and organic chemistry. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral properties , suggesting potential targets could be viral proteins or enzymes.
Mode of Action
It’s synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media . The compound’s interaction with its targets could involve nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been found to interfere with viral replication processes , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
It’s worth noting that similar compounds have shown excellent insensitivity toward external stimuli .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between This compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of This compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting programmed cell death . Additionally, This compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of key substrates . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, This compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to This compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization within cellular compartments. The distribution of This compound is influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct This compound to specific subcellular compartments, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate typically involves the reaction of 3-bromo-1H-pyrazole with tert-butyl 2-isocyanatoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 50-70°C to facilitate the formation of the triazolo[4,3-c]pyrimidine ring system.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. This method allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminium hydride (LiAlH4) to produce the corresponding reduced derivatives.
Substitution: The bromo group on the compound makes it amenable to nucleophilic substitution reactions. Reagents like sodium azide or potassium thiocyanate are typically used.
Common Reagents and Conditions:
Oxidation Reactions: Potassium permanganate in an aqueous medium at room temperature.
Reduction Reactions: Lithium aluminium hydride in anhydrous ether under reflux.
Substitution Reactions: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation Products: Various oxidized pyrimidine derivatives.
Reduction Products: Reduced triazolo[4,3-c]pyrimidine derivatives.
Substitution Products: Azido or thiocyanato derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: In biological research, it serves as a scaffold for the development of potential bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: Its derivatives are explored for their therapeutic potential, particularly in the development of new drugs targeting neurological and inflammatory disorders.
Industry: In industrial chemistry, it is employed in the synthesis of specialty chemicals and advanced materials with specific functional properties.
Comparison with Similar Compounds
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar reactivity but different ring structure.
tert-Butyl 7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate: Lacks the bromo group, resulting in different chemical behavior.
Properties
IUPAC Name |
tert-butyl 3-bromo-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJUWQHRMJTWTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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